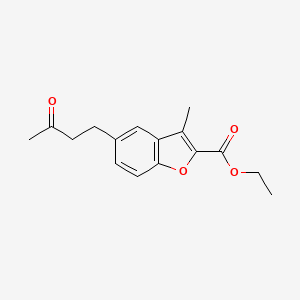

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-4-19-16(18)15-11(3)13-9-12(6-5-10(2)17)7-8-14(13)20-15/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSPYDDURRSTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)CCC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601215985 | |

| Record name | Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565192-81-6 | |

| Record name | Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565192-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601215985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used

Scientific Research Applications

Organic Synthesis

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate is primarily utilized as an intermediate in organic synthesis . It serves as a building block for more complex organic molecules, facilitating the development of pharmaceuticals and other fine chemicals .

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties . Studies focusing on its biological activities suggest that it may interact with specific molecular targets, leading to inhibition of certain enzymes or modulation of receptor activity .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic effects against various medical conditions. Its structural features may enhance its efficacy as a drug candidate, particularly in treating diseases where benzofuran derivatives are known to be effective .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates pharmaceutical development |

| Biological Activity | Antimicrobial and anticancer properties | Potential enzyme inhibition |

| Medicinal Chemistry | Investigated for therapeutic effects | Promising drug candidate |

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial activity of this compound against several pathogenic bacteria and fungi. Results indicated that it possesses substantial antimicrobial activity, comparable to standard antibiotics, highlighting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, this compound is compared to benzofuran derivatives and phenyl-substituted analogs with shared functional groups.

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Influence: The 3-oxobutyl group is a common motif in insect attractants like Cuelure and Melolure . However, in the target compound, this group is attached to a benzofuran ring instead of a phenyl group, likely altering volatility and receptor binding.

Substituent Positioning :

- The 3-methyl group on the benzofuran core may sterically hinder interactions in biological systems compared to simpler phenyl-based analogs like Cuelure. This could explain its niche research applications versus broader agricultural uses .

Commercial Availability :

- Unlike Cuelure and Melolure, which are commercially available for pest control, the target compound is discontinued in major catalogs (e.g., CymitQuimica ), limiting its accessibility for large-scale studies.

Research Findings and Limitations

Biological Activity

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from various research studies.

Overview of the Compound

- Chemical Formula : C16H18O4

- Molecular Weight : 274.31 g/mol

- CAS Number : 565192-81-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate various biological pathways. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It may interact with specific receptors, leading to altered cellular responses.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various benzofuran derivatives, compounds similar to this compound demonstrated:

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| III | Gram-positive bacteria | 200 μg/mL |

| VI | Candida albicans | 100 μg/mL |

| IV | Gram-negative rods | Not specified |

These findings suggest that the compound could be effective against a range of pathogens, including both bacterial and fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, benzofuran derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have shown promising results:

| Cancer Cell Line | Inhibition Rate (%) at 10 μM |

|---|---|

| Leukemia K-562 | 56.84 |

| Non-small cell lung cancer NCI-H460 | 80.92 |

| Colon cancer HCT-116 | 72.14 |

| Ovarian cancer OVCAR-4 | 56.45 |

These results indicate that the compound may be a candidate for further development into anticancer therapeutics .

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzofuran derivatives, including this compound:

- Study on Antimicrobial Activity : This research synthesized various benzofurancarboxylic acid derivatives and evaluated their antimicrobial efficacy against multiple strains. The study concluded that certain derivatives exhibited significant antimicrobial activity, highlighting the potential for clinical applications .

- Anticancer Evaluation : A study investigated the cytotoxic effects of benzofuran derivatives on human ovarian cancer cells, demonstrating that specific modifications in structure led to enhanced potency against cancer cells .

Q & A

Basic: What are the key synthetic strategies for Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step pathways, such as Claisen condensation to form the benzofuran core, followed by Friedel-Crafts acylation or nucleophilic substitution to introduce the 3-oxobutyl group. Critical parameters include:

- Temperature control : Low temperatures (−10°C to 0°C) for acylation steps to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitutions .

- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions .

Progress is monitored via thin-layer chromatography (TLC) and ¹H NMR spectroscopy to confirm intermediate formation .

Advanced: How can structural ambiguities in this compound be resolved using X-ray crystallography and computational tools?

Methodological Answer:

Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is employed to determine bond lengths, angles, and stereochemistry. Key steps:

- Data collection : High-resolution diffraction data (≤ 1.0 Å) ensures accuracy.

- Refinement : SHELXL refines positional and thermal displacement parameters, with R-factors < 5% indicating reliability .

For computational validation, density functional theory (DFT) calculations compare optimized geometries with crystallographic data to resolve discrepancies .

Advanced: What in silico approaches predict the compound’s interaction with biological targets like COX-2?

Methodological Answer:

Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to enzyme active sites:

- Protein preparation : COX-2 structure (PDB ID 5KIR) is protonated and energy-minimized.

- Ligand docking : The compound’s 3-oxobutyl group shows hydrophobic interactions, while the ester group forms hydrogen bonds with catalytic residues .

MD simulations (GROMACS) further validate stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) for binding confirmation .

Basic: Which analytical techniques are critical for confirming purity and structural integrity?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Purity ≥ 95% confirmed using C18 columns (mobile phase: acetonitrile/water, 70:30) .

- NMR spectroscopy : ¹³C NMR verifies carbonyl (δ 165–175 ppm) and benzofuran aromatic signals (δ 110–150 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS matches the molecular ion ([M+H]⁺ calculated for C₁₇H₁₈O₅: 302.1154) .

Advanced: How can researchers reconcile contradictory reports on this compound’s biological activity?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). Mitigation strategies include:

- Dose-response curves : IC₅₀ values should be validated across ≥3 independent experiments .

- Orthogonal assays : Compare enzymatic inhibition (e.g., COX-2 ELISA) with cell-based viability assays (MTT) to confirm specificity .

- Compound stability : Assess degradation in DMSO/PBS via HPLC to rule out artifactivity .

Basic: What are the reactivity patterns of the ester and 3-oxobutyl groups in this compound?

Methodological Answer:

- Ester group : Hydrolyzed under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, 60°C) conditions to carboxylic acids .

- 3-Oxobutyl group :

- Reduction : NaBH₄ converts the ketone to a secondary alcohol.

- Nucleophilic addition : Grignard reagents (e.g., MeMgBr) form tertiary alcohols .

Reaction progress is tracked via FT-IR (disappearance of C=O stretch at ~1700 cm⁻¹) .

Advanced: How does substituent positioning on the benzofuran core influence physicochemical properties?

Methodological Answer:

Computational tools (e.g., Gaussian 16) calculate logP and polar surface area (PSA) :

| Substituent Position | logP | PSA (Ų) | Impact |

|---|---|---|---|

| 3-Methyl | 2.1 | 45 | ↑ Lipophilicity |

| 5-(3-Oxobutyl) | 1.8 | 65 | ↑ Solubility via ketone H-bonding |

| QSPR models correlate these parameters with bioavailability, guiding lead optimization . |

Advanced: What strategies improve yield in multi-step syntheses of benzofuran derivatives?

Methodological Answer:

- Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups during acylation to prevent side reactions .

- Flow chemistry : Continuous reactors enhance yield (≥80%) for exothermic steps (e.g., Claisen condensation) .

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.